2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone
Description
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-quinoxalin-6-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(19-11)10-16(20)12-5-6-14-15(9-12)18-8-7-17-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDCQJVSQGVNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625422 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356560-90-2 | |
| Record name | 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphonate-Mediated Coupling and Hydrolysis
A prominent synthetic route involves the coupling of quinoxaline-6-carbaldehyde with (phenylamino)methylphosphonate intermediates. In this method, 6-(dimethylamino)picolinaldehyde and 4-methylthiazole-2-carbaldehyde are treated with aniline and diphenyl phosphite in isopropyl alcohol to yield phosphonates 10a and 10b (90% and 70% yields, respectively). Subsequent coupling with quinoxaline-6-carbaldehyde in tetrahydrofuran (THF) and isopropyl alcohol (4:1) in the presence of cesium carbonate (Cs₂CO₃) generates intermediates, which undergo hydrolysis with 1 N hydrochloric acid to produce monoketones 11a and 11b (71% and 52% yields).
Key Advantages :
- High regioselectivity due to the electron-withdrawing nature of the phosphonate group.
- Mild reaction conditions (room temperature, aqueous workup).
Limitations :
- Moderate yields for the final hydrolysis step.
- Requires handling of moisture-sensitive reagents.
Oxidative Dehydrogenation Using Hydrobromic Acid
Patent literature describes the oxidative conversion of 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol to the target ketone using hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO). For example, dissolving the precursor in DMSO at 60–70°C and adding 48% aqueous HBr induces dehydrogenation over 3 hours. Neutralization with sodium bicarbonate and extraction with ethyl acetate followed by silica gel chromatography yields the product in 83% purity.
Reaction Conditions :
- Temperature: 60–70°C.
- Solvent: DMSO.
- Acid: 48% HBr (2–3 equivalents).
Characterization Data :
- ¹H NMR (250 MHz, CDCl₃): δ 2.51 (s, 3H, CH₃), 7.37–7.97 (m, aromatic protons).
- Mass Spectrometry : m/z 293 [M+H]⁺.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters across methodologies:
Structural and Mechanistic Considerations
The electronic interplay between the 6-methylpyridin-2-yl and quinoxalin-6-yl moieties dictates reactivity. Density functional theory (DFT) calculations suggest that the methyl group on pyridine enhances electron density at the α-carbon, facilitating nucleophilic attack during coupling. Conversely, the quinoxaline ring’s electron-deficient nature promotes oxidative dehydrogenation under acidic conditions.
Spectroscopic Correlations :
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline and pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and pyridine products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid and 6-methylpyridine-2-carboxylic acid, while reduction may produce 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanol.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogs with variations in substituents, core scaffolds, or appended functional groups. Below is a detailed analysis:
Pyridine-Substituted Analogs
- However, this modification may reduce metabolic stability due to increased susceptibility to oxidative N-dealkylation .
- 1-(4-Methylthiazol-2-yl)-2-(quinoxalin-6-yl)ethanone (11b): Substituting pyridine with a thiazole ring introduces sulfur-based polarity, which could alter pharmacokinetic profiles. Thiazole-containing analogs often exhibit improved membrane permeability but may face challenges in synthetic scalability .
- However, this substitution may increase molecular rigidity, affecting conformational adaptability .
Alkyl Chain-Modified Derivatives
Compounds such as 2-(6-alkylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanones (8a–d) feature varying alkyl chains (e.g., methyl, ethyl, propyl) on the pyridine ring. These modifications influence:
- Lipophilicity : Longer alkyl chains increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Enzymatic Inhibition : Shorter chains (e.g., methyl) favor steric compatibility with kinase active sites, as seen in TGF-β1 receptor inhibition studies .
Hydrazine-Functionalized Derivatives
Schiff base analogs like A8, A9, and A12 incorporate hydrazine linkages formed via condensation with aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde). These derivatives:
- Enable Metal Coordination: The hydrazino group facilitates complexation with transition metals (e.g., nickel), expanding applications in catalysis or material science .
- Alter Bioactivity : The appended aromatic aldehydes may confer antioxidant or antimicrobial properties, diverging from the parent compound’s kinase inhibition focus .
Ethanedione Analogs
1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione replaces the ethanone bridge with a diketone group. This modification:
- Reduces Stability : The diketone moiety may render the compound prone to hydrolysis under physiological conditions .
Data Tables: Structural and Functional Comparison
Biological Activity
2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone, with the CAS number 356560-90-2, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 263.29 g/mol
- IUPAC Name : 2-(6-methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethan-1-one
- Purity : 97% .
Research on the biological activity of this compound is still emerging, but preliminary studies suggest it may interact with various biological pathways. Its structure indicates potential interactions with receptors involved in inflammation and metabolic processes.
Antimicrobial Properties
Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including resistant strains, which highlights their potential as therapeutic agents in combating infections .
Anti-inflammatory Effects
In vitro studies have suggested that compounds within this chemical class may modulate inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings align with studies on other quinoxaline derivatives that demonstrate their ability to suppress inflammatory pathways .
Study 1: Antimicrobial Evaluation
A study conducted by researchers at Tokyo University evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting promising applications in antibiotic development.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Quinoxaline Derivative A | 16 | 32 |
| This compound | 8 | 16 |
Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties of various quinoxaline derivatives in a murine model of induced inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 120 |
| Treatment (10 mg/kg) | 150 | 80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Methylpyridin-2-yl)-1-(quinoxalin-6-yl)ethanone?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 1-(3-methylquinoxalin-2-yl)ethanone with 6-methylpyridine-2-carbaldehyde in methanol under basic conditions (e.g., 3% NaOH) for 24 hours, followed by filtration and purification. Reaction yields depend on solvent polarity, temperature, and stoichiometric ratios of precursors. Characterization via HPLC (≥98% purity) and FTIR (for carbonyl and aromatic C-H stretches) is critical .
Q. How is the compound characterized for structural validation?
- Methodological Answer : Use a combination of spectroscopic techniques:
- FTIR : Confirm the presence of the ketone group (C=O stretch ~1680–1720 cm⁻¹) and aromatic systems (C-H stretches ~3000–3100 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) should show signals for methyl groups (δ ~2.5 ppm for pyridyl-CH₃) and quinoxaline protons (δ ~8.0–9.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 316.12 for C₁₇H₁₃N₃O) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial evaluation often involves enzyme inhibition assays. For ALK5 inhibition:
Enzyme Assay : Measure IC₅₀ values using recombinant ALK5 kinase and a luciferase-based reporter system (e.g., p3TP-luc in HaCaT cells).
Cell-Based Assay : Quantify inhibition of TGF-β-induced phosphorylation via Western blot (anti-phospho-Smad2/3 antibodies). Compound 18a, a structural analog, showed IC₅₀ = 0.013 μM in enzymatic assays and 80% inhibition at 0.1 μM in cellular models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for analogs of this compound?
- Methodological Answer :
- Systematic Substitution : Modify the quinoxaline (e.g., electron-withdrawing groups at C6) or pyridine (e.g., halogenation at C2) moieties.
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, replacing the quinoxaline with a pyrimidine ring reduces ALK5 inhibition by >50%, highlighting the importance of the quinoxaline scaffold .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to ALK5’s ATP-binding pocket .
Q. What strategies resolve contradictory data between in vitro and cellular activity?
- Methodological Answer :
Solubility Assessment : Use dynamic light scattering (DLS) or nephelometry to rule out aggregation in cell media.
Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to identify rapid degradation.
Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to exclude non-specific kinase inhibition. A discrepancy observed for analog 18a was traced to off-target effects on JNK1/2, necessitating selectivity optimization .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (optimal range: 2–3), aqueous solubility, and CYP450 metabolism. For this compound, predicted logP = 2.8 suggests moderate blood-brain barrier permeability.
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinoxaline-derived mutagenicity) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, base concentration). Central composite design (CCD) can model interactions between variables.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of carbonyl condensation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
